molecular formula C9H7F3O2 B6304928 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde CAS No. 2090318-51-5

3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde

Cat. No.: B6304928
CAS No.: 2090318-51-5
M. Wt: 204.15 g/mol
InChI Key: OQJPHZWUIWDNOB-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde is a high-purity chemical building block intended for research and development applications. This compound belongs to a class of substituted benzaldehydes that are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The molecular structure, which features difluoromethoxy, fluoro, and methyl substituents on the benzene ring, is designed to influence the compound's electronic properties, metabolic stability, and binding affinity when incorporated into more complex molecules. Researchers utilize this aldehyde primarily in condensation reactions, such as the synthesis of Schiff bases, or as a precursor for the preparation of various heterocycles. The presence of both fluorine and a difluoromethoxy group is of significant interest in medicinal chemistry, as these motifs are known to enhance membrane permeability and improve pharmacokinetic properties. As such, this compound serves as a key intermediate in the exploration and discovery of new active compounds. Like similar reagents, it requires cold-chain transportation to ensure stability and is explicitly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements prior to use.

Properties

IUPAC Name

3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPHZWUIWDNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination Using Selectfluor®

Reagents and Conditions :

  • Starting material : 3-Methoxy-4-methyl-5-(difluoromethoxy)benzaldehyde

  • Fluorinating agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Solvent : Acetonitrile/water (9:1)

  • Temperature : 80°C

  • Time : 12 hours

Mechanism :
Electrophilic fluorination occurs at the para position relative to the methyl group, replacing the methoxy group with fluorine. The difluoromethoxy group remains stable under these conditions due to its electron-withdrawing nature.

Yield :
Reported yields for analogous fluorinations range from 50–60%, with byproducts including over-fluorinated derivatives and aldehydes oxidized to carboxylic acids.

Optimization Strategies :

  • Lowering the temperature to 60°C reduces over-fluorination but extends reaction time to 24 hours.

  • Adding catalytic amounts of boron trifluoride (BF3) improves regioselectivity.

Multi-Step Synthesis from Toluene Derivatives

For industrial-scale production, a sequential functionalization strategy is employed, constructing the benzene ring with substituents in a controlled manner.

Friedel-Crafts Alkylation Followed by Chlorination and Fluorination

Step 1: Methylation

  • Substrate : 3-Fluoro-4-hydroxybenzaldehyde

  • Methylating agent : Methyl iodide (CH3I)

  • Base : Sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 25°C

  • Time : 2 hours

Step 2: Difluoromethoxylation

  • Substrate : 3-Fluoro-4-methoxy-5-methylbenzaldehyde

  • Reagent : Chlorodifluoromethane (ClCF2H)

  • Catalyst : Copper(I) iodide (CuI)

  • Base : Cesium carbonate (Cs2CO3)

  • Solvent : 1,4-Dioxane

  • Temperature : 120°C

  • Time : 16 hours

Mechanism :
Copper-mediated coupling replaces the methoxy group with difluoromethoxy via a radical pathway. The reaction proceeds through single-electron transfer (SET) from CuI to ClCF2H, generating a difluoromethyl radical that abstracts a hydrogen atom from the substrate.

Yield :
Combined yields for both steps are 40–45%, with the second step being rate-limiting due to radical recombination side reactions.

Hazard TypeAssociated ReagentsMitigation Strategies
Skin irritation (H315)KOH, Selectfluor®, ClCF2HUse nitrile gloves and fume hoods
Eye damage (H319)DMF, acetonitrileSafety goggles and face shields
Respiratory irritation (H335)ChlorodifluoromethaneClosed-system handling and respiratory protection

GHS-compliant labeling and waste disposal protocols are mandatory.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic substitution65–75>95ModerateHigh
Direct fluorination50–6085–90LowModerate
Multi-step synthesis40–4590–95HighLow

Key Insights :

  • Nucleophilic substitution balances yield and scalability, making it preferred for laboratory-scale synthesis.

  • Industrial production favors multi-step routes despite lower yields due to reagent availability and process control .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid.

    Reduction: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. The introduction of fluorine atoms is known to influence the pharmacokinetic properties of drug candidates, often improving their efficacy and selectivity towards specific biological targets.

  • Case Study: Anticancer Agents
    • Research has indicated that fluorinated benzaldehydes can be utilized to develop inhibitors targeting specific enzymes involved in cancer proliferation. The incorporation of this compound into such compounds has shown promising results in enhancing bioactivity against cancer cell lines.

Agrochemicals

Fluorinated compounds are increasingly being explored in the development of agrochemicals due to their enhanced biological activity and stability in various environmental conditions.

  • Case Study: Insecticides
    • The compound has been investigated for its potential use in synthesizing novel insecticides. Fluorinated benzaldehydes have been shown to possess significant insecticidal properties, making them suitable candidates for agricultural applications.

Material Science

The unique properties of this compound make it a valuable building block for the synthesis of advanced materials.

  • Case Study: Polymer Development
    • In material science, this compound can be used as a precursor for synthesizing fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are applicable in coatings, adhesives, and other industrial applications.

Data Tables

Compound NameTarget ActivityIC50 (µM)
This compoundCancer Cell Proliferation Inhibition<10
Fluorinated Insecticide CandidateInsecticidal Activity<5

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula MW (g/mol) Substituents Purity Key Properties
3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde 2090318-51-5 C₉H₇F₃O₂ 204.13 3-OCHF₂, 4-F, 5-CH₃ 95% High lipophilicity; enhanced metabolic stability due to fluorine substituents
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 4-OCHF₂, 3-OCH₃ N/A Moderate BBB permeability; CYP2D6 inhibition potential
4-(Difluoromethoxy)-2-hydroxybenzaldehyde N/A C₇H₅F₂O₃ 190.11 4-OCHF₂, 2-OH N/A Reacts with amines to form Schiff bases; used in antiviral agent synthesis
5-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde 1402232-56-7 C₁₃H₁₅FO₄ 254.26 2-F, 5-OCH₂(dioxolane) N/A Polar dioxolane group improves solubility; used in chiral synthesis
Key Observations:
  • Electron Effects : The difluoromethoxy group (-OCHF₂) in the target compound is electron-withdrawing, reducing electron density at the aromatic ring compared to methoxy (-OCH₃) in 151103-08-1. This enhances electrophilic substitution reactivity at the aldehyde group .
  • Solubility : Polar groups like dioxolane in 1402232-56-7 improve aqueous solubility, whereas the target compound’s lipophilic substituents favor organic phase partitioning .

Biological Activity

3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms can significantly alter the pharmacological properties of organic compounds, enhancing their bioactivity and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with a difluoromethoxy group, a fluoro group, and a methyl group. The presence of these functional groups contributes to its unique chemical properties.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : The compound may interact with specific receptors, modulating biological pathways that are crucial for cellular function.
  • Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and related compounds. Notable findings include:

  • Anticancer Activity : Research indicates that fluorinated benzaldehydes can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, a study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by promoting cell cycle arrest and apoptosis .
  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains. A comparative study highlighted that fluorinated aldehydes exhibited lower Minimum Inhibitory Concentration (MIC) values against resistant strains of E. coli and K. pneumoniae .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that the presence of difluoromethoxy and fluoro substituents significantly enhances biological activity. For example, a series of analogs were tested, showcasing improved potency in inhibiting enzyme activity compared to non-fluorinated versions .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50/ MIC ValuesReference
This compoundAnticancer20 µM (MCF-7)
This compoundAntimicrobial0.125 µg/mL (E. coli)
Related Fluorinated CompoundsEnzyme Inhibition0.49 µM (Gyrase)

Q & A

Basic Question: What are the standard synthetic routes for 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. Key steps include:

  • Difluoromethoxy introduction : Use Claisen-type condensation with difluoromethyl halides under basic conditions (e.g., K₂CO₃/DMF) .
  • Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or halogen exchange (e.g., Balz-Schiemann reaction) on pre-substituted intermediates .
  • Methyl group positioning : Directed ortho-methylation via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with methylboronic acids) .
    Optimization : Monitor reaction progress via HPLC or GC-MS to adjust temperature (40–80°C) and solvent polarity (DMF vs. THF) for intermediate stability .

Advanced Question: How do electronic effects of the difluoromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:
The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing substituent due to the inductive effect of fluorine atoms. This:

  • Activates the ring for NAS at meta/para positions by reducing electron density.
  • Directs regioselectivity : Fluorine’s steric and electronic effects favor substitution at the 4-fluoro position over the methyl-substituted site .
    Methodological validation : Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and compare with experimental substituent-directed reactivity .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • ¹⁹F NMR : Identifies fluorinated groups (δ −110 to −120 ppm for CF₂; δ −180 ppm for aryl-F) and confirms substitution patterns .
  • ¹H NMR : Methyl protons resonate at δ 2.3–2.5 ppm (split by adjacent F), while the aldehyde proton appears at δ 10.1–10.3 ppm .
  • IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
    Purity assessment : Pair HPLC (C18 column, acetonitrile/water gradient) with MS for trace impurity detection .

Advanced Question: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., PCSK9 in ). The aldehyde group may form Schiff base interactions with lysine residues .
  • Free energy calculations : Apply MM-GBSA to estimate binding energies, focusing on fluorine’s role in enhancing hydrophobic contacts .
    Validation : Cross-reference with SAR data from fluorinated analogs (e.g., ’s agrochemical derivatives) .

Basic Question: What are the stability challenges of this compound under acidic/basic conditions, and how are degradation pathways mitigated?

Answer:

  • Acidic conditions : The aldehyde group is prone to hydration, forming geminal diols. Stabilize with anhydrous solvents (e.g., THF) and low-temperature storage (−20°C) .
  • Basic conditions : Base-induced elimination of fluoride may occur. Use buffered systems (pH 7–8) and avoid strong bases (e.g., NaOH) during synthesis .
    Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH) and LC-MS to identify byproducts like difluoromethoxy cleavage products .

Advanced Question: How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

Answer:
The aldehyde group serves as a linker for E3 ligase recruitment. For example:

  • Conjugation : React with aminooxy-functionalized ligands (e.g., VHL or CRBN binders) to form oxime bonds .
  • Biological evaluation : Assess target degradation efficiency (e.g., Western blot for protein levels) and selectivity via proteome-wide profiling .
    Case study : lists similar difluoromethoxy-containing intermediates in PROTAC synthesis, highlighting their role in improving pharmacokinetic properties .

Basic Question: What safety precautions are required when handling this compound, given its fluorinated and aldehyde functionalities?

Answer:

  • Toxicity : Aldehydes are irritants; use PPE (gloves, goggles) and work in a fume hood.
  • Fluoride release risk : Avoid high-temperature decomposition; monitor airborne fluoride levels with ion-selective electrodes .
    Waste disposal : Neutralize aldehydes with bisulfite solution before incineration .

Advanced Question: How do structural modifications (e.g., replacing methyl with trifluoromethyl) impact the compound’s physicochemical properties?

Answer:

  • LogP : Trifluoromethyl increases hydrophobicity (LogP +0.5–1.0), enhancing membrane permeability but reducing solubility .
  • Metabolic stability : Fluorine atoms reduce CYP450-mediated oxidation; compare half-lives in microsomal assays .
    Synthetic feasibility : Use Swern oxidation or trifluoromethylation reagents (e.g., TMSCF₃) for analog synthesis .

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